

Ethyl 3-ethoxypropionate (EEP): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-ethoxypropionate

Cat. No.: B042834

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CAS Number: 763-69-9 Molecular Formula: $C_7H_{14}O_3$ Synonyms: EEP, Ethyl β -ethoxypropionate, 3-Ethoxypropionic acid ethyl ester

This technical guide provides an in-depth overview of **Ethyl 3-ethoxypropionate** (EEP), a versatile ether-ester solvent. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information. EEP is valued for its favorable combination of a slow evaporation rate, good solvency for a wide range of polymers, moderate odor, and a relatively safe toxicological profile compared to other industrial solvents.^[1]

Physicochemical and General Properties

Ethyl 3-ethoxypropionate is a clear, colorless liquid with a characteristic mild, ester-like odor.^{[2][3]} Its linear structure and the presence of both ether and ester functional groups grant it a unique set of properties, making it a high-performance solvent in various applications.^{[1][4]} It is particularly noted for its ability to improve flow and leveling in coatings and its high electrical resistance.^[1]

Table 1: Physicochemical Properties of **Ethyl 3-ethoxypropionate**

Property	Value	Source
CAS Number	763-69-9	[2][5]
Molecular Weight	146.18 g/mol	[2][6][7]
Boiling Point	166 - 170 °C (330.8 - 338 °F) at 1013 hPa	[8]
Melting Point	-75 to -100 °C (-103 to -148 °F)	[8]
Density	0.93 - 0.95 g/cm ³ at 20-25 °C	[2]
Vapor Pressure	2.0 hPa at 25 °C	
Flash Point	58 °C (136.4 °F)	
Autoignition Temperature	377 °C	
Solubility in Water	54.1 g/L at 20 °C	
Log P (Octanol/Water)	1.47 at 20 °C	
Refractive Index	n _{20/D} 1.405	
Lower Explosive Limit (LEL)	1.05%	[2][3]

Synthesis of Ethyl 3-ethoxypropionate

The primary industrial synthesis of **Ethyl 3-ethoxypropionate** involves the Michael addition reaction of ethanol to ethyl acrylate.[9] This process can be catalyzed by either strong bases or, more recently, strong acids. A common method employs an anion exchange resin as a catalyst, which offers advantages such as being recyclable, leading to fewer side reactions, and simplifying the purification process.[9][10]

Experimental Protocol: Synthesis via Anion Exchange Resin Catalysis

This protocol is based on methodologies described in chemical literature and patents.[9][10]

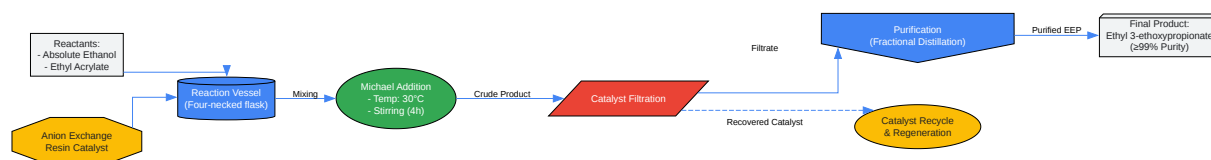
Materials:

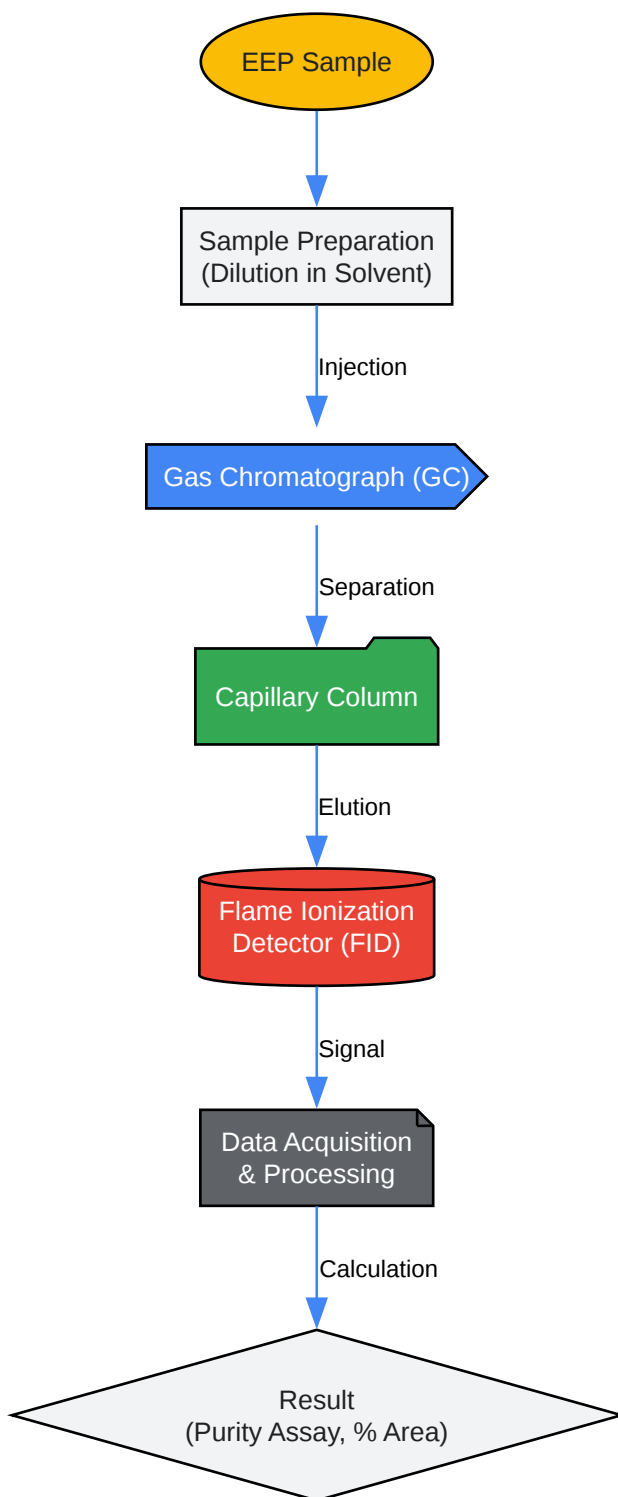
- Absolute Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Ethyl Acrylate ($\text{CH}_2=\text{CHCOOC}_2\text{H}_5$)
- Anion Exchange Resin (Catalyst)
- Four-necked flask equipped with a stirrer, thermometer, and condenser
- Rectification column

Procedure:

- **Reaction Setup:** Charge a four-necked flask with absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 3:1 to 100:1.[\[9\]](#)
- **Catalyst Addition:** Add the anion exchange resin catalyst. The weight of the catalyst typically ranges from 0.1% to 20% of the weight of the ethyl acrylate.[\[9\]](#)
- **Reaction Conditions:** Maintain the reaction mixture at a controlled temperature, for example, 30 °C, under an inert atmosphere.[\[10\]](#) Stir the suspension to ensure uniform dispersion of the catalyst.
- **Monitoring:** Monitor the reaction progress by periodically taking samples and analyzing the concentration of ethyl acrylate, for instance, by gas chromatography. The reaction is typically continued for several hours (e.g., 4 hours) until the ethyl acrylate content is below a target threshold (e.g., <1%).[\[10\]](#)
- **Catalyst Removal:** Once the reaction is complete, stop stirring and filter the mixture to remove the catalyst. The catalyst can be regenerated and recycled.[\[10\]](#)
- **Purification:** Transfer the filtrate to a rectification column. Heat the mixture to distill off unreacted ethanol and ethyl acrylate. Collect the product fraction of **Ethyl 3-ethoxypropionate** (purity $\geq 99\%$) at its boiling range (approx. 165-166 °C).[\[10\]](#)

Synthesis Workflow Diagram





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